4-Fluoro-5-(3,4,5-trichlorophenyl)indole
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Overview
Description
4-Fluoro-5-(3,4,5-trichlorophenyl)indole is a synthetic compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-Fluoro-5-(3,4,5-trichlorophenyl)indole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Fischer indole synthesis, where optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions in methanesulfonic acid .
Chemical Reactions Analysis
4-Fluoro-5-(3,4,5-trichlorophenyl)indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
4-Fluoro-5-(3,4,5-trichlorophenyl)indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(3,4,5-trichlorophenyl)indole involves its interaction with specific molecular targets and pathways. It binds with high affinity to multiple receptors, which helps in developing new useful derivatives. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
4-Fluoro-5-(3,4,5-trichlorophenyl)indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Azepinoindole: Synthesized through Fischer indole synthesis and known for its biological activities.
These compounds share the indole nucleus but differ in their substituents and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C14H7Cl3FN |
---|---|
Molecular Weight |
314.6 g/mol |
IUPAC Name |
4-fluoro-5-(3,4,5-trichlorophenyl)-1H-indole |
InChI |
InChI=1S/C14H7Cl3FN/c15-10-5-7(6-11(16)13(10)17)8-1-2-12-9(14(8)18)3-4-19-12/h1-6,19H |
InChI Key |
WBBLQOACQICILP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1C3=CC(=C(C(=C3)Cl)Cl)Cl)F |
Origin of Product |
United States |
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